
Octahydro-1H-inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . It is a derivative of indane, a bicyclic hydrocarbon, and is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-inden-1-amine hydrochloride typically involves the hydrogenation of indanone derivatives. One common method is the catalytic hydrogenation of 1H-indan-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting octahydro-1H-inden-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and conversion to the desired product. The final product is purified through crystallization or recrystallization techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
Octahydro-1H-inden-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of octahydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indan-1-amine hydrochloride: A similar compound with a different degree of hydrogenation.
1H-Inden-1-one: A precursor in the synthesis of octahydro-1H-inden-1-amine hydrochloride.
Cyclohexylamine hydrochloride: Another amine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its fully hydrogenated indane structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H18ClN |
|---|---|
Poids moléculaire |
175.70 g/mol |
Nom IUPAC |
2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h7-9H,1-6,10H2;1H |
Clé InChI |
OTDZGOMKRQHISR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCC2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)


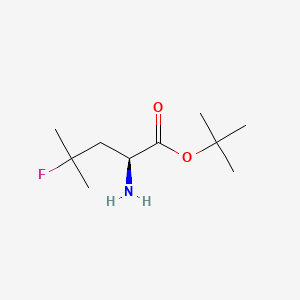
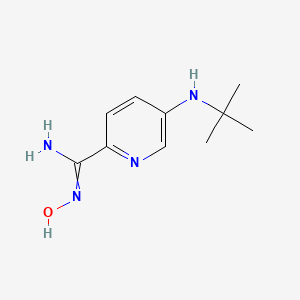
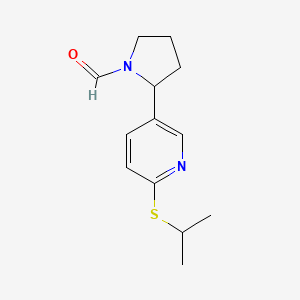
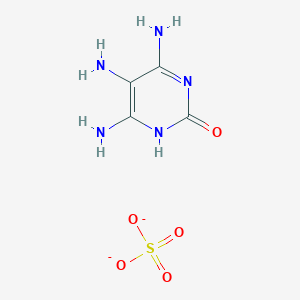

![3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11821118.png)

![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)
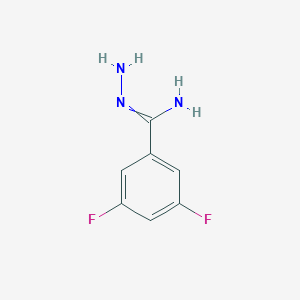
![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)
![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)
